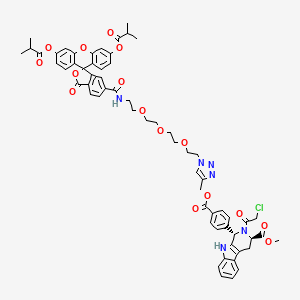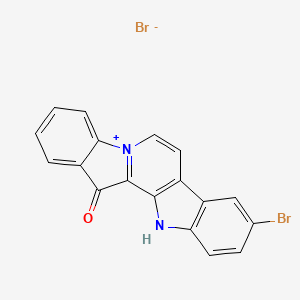
L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N is a compound that has been isotopically labeled with carbon-13 and nitrogen-15. This labeling makes it particularly useful in scientific research, especially in the fields of chemistry, biology, and medicine. The compound is a derivative of L-gamma-Glutamyl-L-cysteinyl-L-lysine, which is known for its role in various biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N involves the incorporation of stable isotopes of carbon and nitrogen into the L-gamma-Glutamyl-L-cysteinyl-L-lysine molecule. This process typically requires specialized equipment and conditions to ensure the correct incorporation of the isotopes. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of isotopically labeled precursors and careful control of reaction parameters to achieve the desired product .
Industrial Production Methods: Industrial production of this compound is usually carried out in specialized facilities equipped to handle isotopically labeled compounds. The process involves scaling up the synthetic methods used in the laboratory to produce larger quantities of the compound. This often requires optimization of reaction conditions and purification methods to ensure high yield and purity .
化学反応の分析
Types of Reactions: L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific research applications or to study its behavior under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or amines .
科学的研究の応用
L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N has a wide range of scientific research applications. In chemistry, it is used as a tracer to study reaction mechanisms and metabolic pathways. In biology, it is used to investigate protein interactions and cellular processes. In medicine, it is used in drug development and pharmacokinetic studies to track the distribution and metabolism of drugs. Additionally, it has applications in industry, particularly in the development of new materials and chemical processes .
作用機序
The mechanism of action of L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N involves its interaction with various molecular targets and pathways. The isotopic labeling allows researchers to track the compound and study its effects in detail. The specific pathways and targets can vary depending on the research context, but they often involve key enzymes and proteins involved in metabolic and signaling pathways .
類似化合物との比較
L-gamma-Glutamyl-L-cysteinyl-L-lysine-13C5,15N is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Similar compounds include L-gamma-Glutamyl-L-cysteinyl-L-lysine without isotopic labeling and other isotopically labeled peptides. The isotopic labeling provides a distinct advantage in research applications, allowing for more precise tracking and analysis of the compound’s behavior .
List of Similar Compounds:- L-gamma-Glutamyl-L-cysteinyl-L-lysine
- Isotopically labeled peptides with different isotopes
- Other gamma-glutamyl peptides
特性
分子式 |
C14H26N4O6S |
|---|---|
分子量 |
384.40 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2R)-2-[[(4S)-4-(15N)azanyl-4-hydroxycarbonyl(1,2,3,4-13C4)butanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C14H26N4O6S/c15-6-2-1-3-9(14(23)24)18-12(20)10(7-25)17-11(19)5-4-8(16)13(21)22/h8-10,25H,1-7,15-16H2,(H,17,19)(H,18,20)(H,21,22)(H,23,24)/t8-,9-,10-/m0/s1/i4+1,5+1,8+1,11+1,13+1,16+1 |
InChIキー |
QVQXRPXVRNLLEO-FSSWEWTLSA-N |
異性体SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CS)N[13C](=O)[13CH2][13CH2][13C@@H]([13C](=O)O)[15NH2] |
正規SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CS)NC(=O)CCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium](/img/structure/B12398848.png)




![(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12398858.png)
![(6E)-2-methoxy-6-[[[5-sulfanylidene-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12398860.png)
![trilithium;[[[(2R,3S,5R)-5-[5-[3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-ynyl]-6-amino-2-oxo-1,6-dihydropyrimidin-3-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12398874.png)

![[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B12398877.png)



